3-bromo-N-[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]benzamide
Overview
Description
3-bromo-N-[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a bromine atom attached to the benzene ring and a 1,4-benzodioxin moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]benzamide typically involves a multi-step process:
Bromination: The starting material, benzamide, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide in the presence of a catalyst like iron or aluminum chloride to introduce the bromine atom.
Formation of 1,4-benzodioxin: The 1,4-benzodioxin moiety is synthesized separately through the cyclization of catechol with ethylene glycol under acidic conditions.
Coupling Reaction: The brominated benzamide is then coupled with the 1,4-benzodioxin moiety using a coupling agent such as N,N’-dicyclohexylcarbodiimide in the presence of a base like triethylamine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further streamline the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-bromo-N-[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Derivatives with different functional groups replacing the bromine atom.
Oxidation: Oxidized forms of the compound with additional oxygen-containing functional groups.
Reduction: Reduced forms with fewer oxygen-containing functional groups.
Scientific Research Applications
3-bromo-N-[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of drugs targeting specific receptors or enzymes.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in research to understand its interactions with biological molecules and its effects on cellular processes.
Mechanism of Action
The mechanism of action of 3-bromo-N-[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]benzamide involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the 1,4-benzodioxin moiety play crucial roles in binding to these targets, modulating their activity and leading to specific biological effects. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation.
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-N-[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]benzamide
- 3-fluoro-N-[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]benzamide
- 3-iodo-N-[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]benzamide
Uniqueness
Compared to its analogs, 3-bromo-N-[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]benzamide is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with biological targets. The bromine atom’s size and electronegativity can affect the compound’s binding affinity and specificity, making it distinct from its chloro, fluoro, and iodo counterparts.
Properties
IUPAC Name |
3-bromo-N-[1-(2,3-dihydro-1,4-benzodioxin-3-yl)ethyl]benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrNO3/c1-11(19-17(20)12-5-4-6-13(18)9-12)16-10-21-14-7-2-3-8-15(14)22-16/h2-9,11,16H,10H2,1H3,(H,19,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJOVHHPZTMESMG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1COC2=CC=CC=C2O1)NC(=O)C3=CC(=CC=C3)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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